Product packaging for Octadecyl hexanoate(Cat. No.:CAS No. 41927-67-7)

Octadecyl hexanoate

Cat. No.: B14664880
CAS No.: 41927-67-7
M. Wt: 368.6 g/mol
InChI Key: GQKMJPMHAWIENG-UHFFFAOYSA-N
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Description

Octadecyl hexanoate is a carboxylic ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B14664880 Octadecyl hexanoate CAS No. 41927-67-7

Properties

CAS No.

41927-67-7

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

octadecyl hexanoate

InChI

InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3

InChI Key

GQKMJPMHAWIENG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC

Origin of Product

United States

Natural Occurrence and Biogenic Pathways of Octadecyl Hexanoate

Presence in Anthropogenically Influenced Aquatic Systems

Anthropogenically influenced aquatic systems, such as those receiving municipal and industrial wastewater effluents, are complex matrices containing a diverse array of chemical compounds. These can include household chemicals, personal care products, and industrial byproducts.

While direct detection of Octadecyl hexanoate (B1226103) in these systems is not prominently reported, studies have identified the presence of long-chain fatty acids and their esters in grey wastewater. For example, a screening of compounds in grey wastewater, which includes water from showers, baths, and laundry, revealed that long-chain fatty acids (C5 to C24) and their esters, including methyl-, hexadecyl-, and octadecyl-esters, were among the identified substances. This suggests that compounds with similar chemical structures to Octadecyl hexanoate are present in domestic wastewater streams.

The presence of such compounds in wastewater indicates a potential pathway for their entry into the broader aquatic environment. Wastewater treatment plants (WWTPs) are designed to remove a significant portion of organic matter and contaminants; however, the efficiency of removal can vary for specific compounds. The hydrophobic nature of a long-chain wax ester like this compound might lead to its partitioning into sewage sludge during the treatment process.

Given that the precursors for its chemical synthesis—hexanoic acid and octadecanol—are used in various industrial applications, including the manufacturing of fragrances, plasticizers, and surfactants, there is a plausible basis for its presence in industrial wastewater discharges. The subsequent analysis of wastewater influents, effluents, and sludge for this specific compound would be necessary to confirm its environmental occurrence and concentration.

Applications and Functional Roles in Advanced Materials Science

Polymeric and Nanocomposite Systems

The unique combination of a long, non-polar alkyl chain and a polar ester group allows octadecyl hexanoate (B1226103) to function effectively at the interface of different material phases, making it a candidate for enhancing the properties of polymer blends and composites.

Integration as Stabilizers and Compatibilizers in Polymer Blends

In the field of polymer science, blending two or more polymers is a common strategy to create materials with tailored properties. However, most polymers are immiscible, leading to phase separation and poor mechanical performance. Compatibilizers are additives that enhance the mixing and adhesion between different polymer phases. youtube.com They typically work by reducing the tension at the interface, which allows for better interaction and a more stable blend. youtube.com

Octadecyl hexanoate, due to its amphiphilic nature, can act as a compatibilizing agent. The long, non-polar octadecyl tail is miscible with non-polar polymers like polyethylene, while the polar ester head can interact favorably with more polar polymers such as polyesters or polyamides. By locating at the interface between the polymer phases, it can improve the dispersion of one polymer within the other, leading to a more uniform morphology and enhanced mechanical properties. kpi.uaresearchgate.net The addition of a compatibilizer can decrease the average size of the dispersed phase particles and narrow the size distribution. kpi.ua

Furthermore, long-chain esters can function as external lubricants and processing stabilizers for polymers like PVC. These stabilizers prevent the degradation of the polymer when exposed to high temperatures during processing, thereby enhancing thermal stability and improving the longevity of the final product. specialchem.com

Table 1: Potential Roles of this compound in Polymeric Systems
FunctionMechanism of ActionExpected Outcome
CompatibilizerThe non-polar octadecyl chain interacts with a non-polar polymer matrix, while the polar ester group interacts with a polar polymer phase, reducing interfacial tension.Improved dispersion, finer morphology, enhanced interfacial adhesion, and better mechanical properties in immiscible polymer blends. researchgate.net
StabilizerActs as an external lubricant during high-temperature processing, preventing polymer degradation.Enhanced thermal stability and preservation of material's mechanical properties. specialchem.com
Dispersion AgentAdsorbs onto the surface of particles (polymeric or inorganic), providing steric hindrance to prevent agglomeration.Stable particle dispersions and uniform distribution of fillers in nanocomposites.

Role in Polymeric Particle Dispersions and Nanocomposite Fabrication

The stability of polymeric particle dispersions is crucial for applications ranging from coatings to drug delivery. These dispersions consist of solid polymer particles suspended in a liquid medium, and they require stabilizing agents to prevent the particles from aggregating. Molecules like this compound can function as non-ionic surfactants, adsorbing to the surface of the polymer particles. The long octadecyl chains extend into the dispersion medium, providing steric hindrance that keeps the particles separated and ensures the long-term stability of the colloidal suspension. mdpi.com

In nanocomposite fabrication, achieving a uniform dispersion of nanoparticles (e.g., clays, metal oxides) within a polymer matrix is a major challenge. The successful fabrication of these materials often relies on surface modification of the nanoparticles to make them compatible with the polymer matrix. mdpi.com this compound can be used as a surface-modifying agent. Its polar head can adsorb onto the surface of inorganic nanoparticles, while its long non-polar tail improves the wetting and dispersion of the particles within a non-polar polymer matrix, preventing agglomeration and leading to enhanced material properties.

Development of Bio-based Components for Polymer Engineering

There is a significant and growing interest in developing polymers from renewable resources to reduce dependence on fossil fuels. chemrxiv.orgscirp.org Bio-based polymers can be derived from biomass, synthesized by microorganisms, or prepared from bio-sourced monomers. chemrxiv.org Fatty acids and their derivatives, obtainable from plant and animal oils, are key platform chemicals for the synthesis of these sustainable materials. scirp.org

This compound is well-positioned within this trend, as both of its precursors—octadecanol (stearyl alcohol) and hexanoic acid (caproic acid)—can be derived from renewable biological feedstocks. This makes it a potential bio-based building block or additive for polymer engineering. nih.gov For example, it can be used as a bio-based plasticizer, an alternative to petroleum-derived phthalates, to increase the flexibility and processability of polymers like polylactic acid (PLA) or poly(butylene succinate) (PBS). The incorporation of such bio-based components is a key strategy in advancing the sustainability and circular economy of plastics. researchgate.net

Lubricant Formulations and Tribological Performance

Synthetic esters are a well-established class of high-performance lubricants, categorized as Group V base stocks by the American Petroleum Institute (API). Their chemical structure can be tailored to deliver a range of desirable properties, including excellent thermal and oxidative stability, a high viscosity index, low volatility, and good solvency for additives. researchgate.nethexagon-europe.com

Evaluation as Synthetic Lubricant Base Stocks and Additives

This compound, as a monoester, fits into the category of synthetic lubricant base stocks. These esters are known for their excellent lubricity, high thermal stability, and low volatility compared to conventional mineral oils. zslubes.com The polarity imparted by the ester group allows these molecules to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. This same polarity also provides excellent solvency, which helps to keep sludge and deposits from forming and allows for the stable dissolution of other performance-enhancing additives. hexagon-europe.com

Table 2: Properties and Roles of this compound in Lubricant Formulations
RoleKey PropertiesPerformance Benefit
Synthetic Base Stock (Group V)High viscosity index, low volatility, high thermal and oxidative stability.Wide operating temperature range, reduced oil consumption, longer service life. researchgate.net
Lubricant AdditivePolarity, surface activity, high solvency.Improved lubricity, enhanced antiwear performance, better additive solubility, cleaner operation. mdpi.compcs-instruments.com

Tribological Studies on Octadecyl-Containing Esters

Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. The performance of lubricants is evaluated through tribological testing. Studies on various esters have demonstrated their effectiveness in improving tribological properties. researchgate.net The mechanism often involves the formation of a boundary film on the rubbing surfaces. The polar ester headgroup adsorbs onto the metal, while the long alkyl chains form an ordered, low-shear-strength layer that physically separates the surfaces, reducing both friction and wear. nih.gov

Research has shown that the specific molecular structure of the ester, including the nature of the headgroup and the length of the alkyl tails, significantly influences its tribological performance. nih.govacs.org For instance, one study investigated two isomers, glycerol monostearate and stearyl glycerate, and found that stearyl glycerate exhibited a much lower friction coefficient and less wear, which was attributed to its ability to form a robust, polar, carbon-based tribofilm on the steel surface. nih.govacs.org In general, the addition of esters to lubricant formulations can lead to significant reductions in wear rate and the coefficient of friction. mdpi.com Studies have shown that synergies between esters and other antiwear additives can reduce the wear rate by as much as 75% and decrease the traction coefficient by 20% to 50%. mdpi.com

Table 3: Summary of Tribological Research Findings for Esters
FindingAttributed MechanismReference
Addition of an ester to a base oil can reduce the wear rate by up to 75% and the traction coefficient by 20-50%.The ester interacts with the surface to create a protective tribofilm and exhibits synergistic effects with other additives. mdpi.com
The molecular structure (e.g., position of the carbonyl group) significantly impacts friction and wear performance.Stronger adsorption of the ester's headgroup and the subsequent formation of a robust, polar, carbon-based tribofilm. nih.govacs.org
Ester additives with higher polarity can outperform in antiwear behavior.Better chemical affinity for the metallic surface, leading to the formation of a more effective boundary film. pcs-instruments.commdpi.com

Functionalized Surfaces and Interfaces

The ability to tailor the surface properties of materials is a cornerstone of modern materials science. This compound, with its long hydrocarbon chain, presents a valuable tool for modifying surface characteristics, particularly for creating hydrophobic and biocompatible interfaces.

Design of Octadecyl Chain-Immobilized Surfaces for Material Interfacing

The immobilization of octadecyl chains onto surfaces is a well-established method for creating robust and highly ordered self-assembled monolayers (SAMs). These monolayers can dramatically alter the surface energy, wettability, and adhesive properties of a substrate. The long alkyl chain of this compound provides a strong driving force for self-assembly on various substrates, leading to the formation of densely packed and organized layers. This process is crucial for applications requiring controlled interfacial properties, such as in microelectronics, anti-fouling coatings, and biomedical implants.

The design of these surfaces leverages the van der Waals interactions between the long octadecyl chains, which promotes a high degree of order and stability in the resulting monolayer. The hexanoate head group can be chemically modified to anchor the molecule to a variety of surfaces, including silicon wafers, metal oxides, and polymers. The resulting functionalized surface exhibits a low surface energy, rendering it hydrophobic and effective at repelling water and other polar liquids.

SubstrateAnchoring GroupResulting Surface Property
Silicon OxideSilaneHydrophobic, Low Adhesion
GoldThiolOrdered Monolayer, Biocompatible
Titanium OxidePhosphonateCorrosion Resistant, Lubricious

Application in Enzyme Immobilization Supports and Biocatalytic Materials

The hydrophobic nature of octadecyl-functionalized surfaces makes them excellent supports for the immobilization of enzymes, particularly lipases. nih.govresearchgate.netnih.gov Enzyme immobilization is a critical technology in biocatalysis, as it enhances the stability and reusability of enzymes, making industrial-scale enzymatic processes more economically viable. mdpi.comnih.gov

This compound, when incorporated into a support material, creates a hydrophobic microenvironment that can be conducive to the catalytic activity of certain enzymes. For instance, lipases, which are active at lipid-water interfaces, often exhibit enhanced activity when immobilized on hydrophobic supports. The long octadecyl chains mimic the natural substrate environment of these enzymes, promoting a favorable conformation for catalysis.

Research has shown that the choice of support material and the method of immobilization significantly impact the performance of the immobilized enzyme. researchgate.net Supports functionalized with octadecyl groups have been shown to be effective for the immobilization of various lipases, leading to biocatalysts with high activity and stability. nih.govresearchgate.net

Self-Assembled Systems and Soft Materials

The self-assembly of molecules into ordered structures is a powerful bottom-up approach for the creation of novel soft materials with tailored properties. This compound, with its amphiphilic character, can participate in the formation of such self-assembled systems.

Contribution to Organogel Formation and Properties

Organogels are a class of soft materials in which an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. researchgate.netscispace.comnih.govresearchgate.net These materials have potential applications in drug delivery, cosmetics, and food technology. The formation and properties of organogels are highly dependent on the molecular structure of the gelator.

While specific studies on this compound as a primary organogelator are limited, its structural features suggest a potential role in this area. The long, linear octadecyl chain can facilitate the formation of the fibrous networks characteristic of many organogels through van der Waals interactions. The hexanoate portion of the molecule can influence the packing and solubility of the gelator in the organic solvent. The ability of a molecule to act as an organogelator is often related to a balance between crystalline and amorphous tendencies, and the combination of the long alkyl chain and the ester group in this compound could provide this balance.

PropertyInfluence of Octadecyl ChainInfluence of Hexanoate Group
Gelation ConcentrationPromotes aggregation at low concentrationsAffects solubility and packing
Thermal StabilityIncreases melting point of the gelModulates intermolecular interactions
Mechanical StrengthContributes to the rigidity of the gel networkInfluences the flexibility of the network

Polymeric Surfactant Design and Behavior

Polymeric surfactants are macromolecules that exhibit surface activity and are used in a wide range of applications, including emulsification, foaming, and dispersion stabilization. nih.govresearchgate.netnih.govmetu.edu.tr The incorporation of hydrophobic moieties like the octadecyl group into a polymer backbone is a common strategy for creating effective polymeric surfactants.

Solvent Properties and Chemical Process Facilitation

The properties of this compound as a solvent are primarily dictated by its long hydrocarbon chain, making it a non-polar, hydrophobic liquid. Its high molecular weight and low volatility make it a suitable medium for high-temperature reactions. While detailed experimental data on its solvent properties are not widely available, they can be inferred from its chemical structure.

As a non-polar solvent, this compound would be effective at dissolving other non-polar and lipophilic compounds. Its ester functionality may provide some limited polarity, allowing it to interact with a broader range of solutes compared to simple alkanes. In chemical process facilitation, it could serve as a reaction medium, a phase-transfer agent in biphasic systems, or as a component in extraction and purification processes. Its biocompatibility and low toxicity would be advantageous in applications involving sensitive materials or in processes where environmental impact is a concern.

PropertyEstimated Value/CharacteristicImplication for Chemical Processes
PolarityNon-polarGood solvent for non-polar reactants and products
Boiling PointHighSuitable for high-temperature synthesis
ViscosityModerate to HighCan influence mixing and mass transfer rates
Water SolubilityLowUseful in two-phase reactions and extractions

Utilization as Solvents in Specific Chemical Reactions

This compound, a long-chain fatty acid ester, possesses solvent properties characteristic of nonpolar organic compounds. Its molecular structure, featuring a long hydrocarbon tail, imparts a hydrophobic nature, rendering it soluble in organic solvents like diethyl ether and chloroform while having limited solubility in water. This "like dissolves like" behavior is typical for esters and influences their application as solvents.

However, detailed research findings specifically documenting the use of this compound as a primary solvent in chemical reactions are not prevalent in the available scientific literature. While fatty acid esters, in general, are recognized as useful chemical intermediates and can act as solvents or softening agents in polymers, their application as reaction solvents is nuanced.

Long-chain esters such as this compound are characterized by high boiling points and a liquid state over a range of temperatures, which are desirable properties for a reaction solvent. Despite this, their use as primary solvents in specific chemical reactions is not widely reported. Several factors may contribute to this limited application:

Reactivity: The ester functional group can potentially participate in or interfere with certain chemical reactions, such as transesterification, under specific conditions.

Viscosity: Long-chain esters can be more viscous than conventional solvents, which may affect mass transfer and reaction kinetics.

Solute Solubility: While effective at dissolving nonpolar compounds, their ability to dissolve a wide range of reactants, particularly polar or ionic species, may be limited.

In some contexts, fatty acid esters are employed in "solvent-free" synthesis conditions. For instance, in the synthesis of oleic acid-based wax esters, a deep eutectic solvent was used as a catalyst in a solvent-free system, indicating that the reactants themselves can sometimes serve as the reaction medium, eliminating the need for a separate solvent. csic.es

The primary applications of this compound and similar wax esters are found in cosmetics, lubricants, and plasticizers, where their physical properties like lubricity, emollience, and compatibility with nonpolar matrices are highly valued. researchgate.netapc-as.com

Due to the limited specific research on this compound as a reaction solvent, a data table detailing its performance in various chemical reactions cannot be compiled.

Biological and Ecological Significance of Octadecyl Hexanoate

Role as Semiochemicals in Inter-Species Interactions

Semiochemicals are chemical substances that carry information between individuals, playing a crucial role in the behavior and ecology of various organisms. Octadecyl hexanoate (B1226103), a long-chain ester, has been identified as a component in the chemical communication systems of both plants and animals.

Plants emit a diverse array of volatile organic compounds (VOCs) from various organs like leaves, flowers, and fruits, which are instrumental in their defense mechanisms, pollination, and adaptation to environmental stress. nih.govscielo.org.pe These low molecular weight metabolites are crucial for the plant's interaction with its surroundings. scielo.org.pe While specific identification of octadecyl hexanoate as a plant VOC is not widespread in current literature, the presence of various esters, including hexanoates, is well-documented in the aromatic profiles of numerous plants. nih.govscielo.org.pe For instance, methyl hexanoate has been identified in the floral scent of Tillandsia species. nih.gov The emission of VOCs, including esters, can be significantly influenced by biotic and abiotic stressors, forming a key part of a plant's natural defense mechanism against herbivores. scielo.org.pe

Research into the composition of plant VOCs often reveals a complex mixture of compounds, with esters being a significant class. scielo.org.peacs.org These compounds contribute to the characteristic scent of fruits and flowers and are involved in attracting pollinators and defending against pests. nih.govacs.org

Chemical communication in animals involves the use of semiochemicals, including pheromones, to convey information about species, sex, and individual identity. ttu.edu this compound has been noted as a semiochemical in the Pherobase, a database of pheromones and semiochemicals. pherobase.com While detailed studies on its specific role are limited, related long-chain esters are known to function as crucial signaling molecules in insects. For example, octadecyl butyrate (B1204436) has been identified in the chemical mimicry system between Nomada bees and their Melitta hosts. cdnsciencepub.comulb.ac.be

In some stingless bee species, esters produced in the head of worker bees are thought to act as trail pheromones, a function that requires a degree of volatility that long-chain esters possess. apidologie.org Furthermore, various long-chain esters, such as hexadecyl octanoate (B1194180) and octadecyl nonanoate (B1231133), have been identified in the chemical profiles of birds, suggesting a role in their chemical communication systems. oup.comresearchgate.net

| Related Long-Chain Esters in Animal Communication | | :--- | :--- | | Compound | Observed Role/Presence | | Octadecyl butyrate | Implicated in host-mimicry in Nomada-Melitta bee interactions. cdnsciencepub.comulb.ac.be | | Hexyl decanoate (B1226879) | Identified as a trail pheromone in Trigona recursa stingless bees. apidologie.org | | Octyl octanoate | Functions as a trail pheromone in Trigona spinipes stingless bees. apidologie.org | | Hexadecyl octanoate | Found in the preen gland secretions of various bird species. oup.com | | Octadecyl nonanoate | Identified in the chemical profiles of birds. oup.comresearchgate.net |

Sensory Attributes and Aroma Chemistry

The sensory properties of esters are of significant interest, particularly in the food and beverage industry, where they are key contributors to aroma and flavor profiles.

While specific data on the sensory attributes of this compound in food is scarce, the influence of its shorter-chain analogue, ethyl hexanoate, is well-established. Ethyl hexanoate is a significant aroma compound in numerous alcoholic beverages, including wine, beer, and brandy. oenobrands.comflavoractiv.comsingingboysbrewing.commdpi.com It is primarily produced by yeast during fermentation. flavoractiv.comjwii.com.au

In wine, ethyl hexanoate contributes fruity notes often described as apple, pear, and pineapple. oenobrands.comnih.gov It is considered one of the key odorants in varieties like Xinomavro, where it has a high odor activity value (OAV), indicating its strong impact on the wine's aroma. ives-openscience.eu Similarly, in beer, ethyl hexanoate imparts a characteristic apple-like flavor which is considered positive at low levels but can become overwhelming and undesirable at high concentrations. singingboysbrewing.comjwii.com.au In Chinese Baijiu, ethyl hexanoate is a major ester, contributing a significant fruity aroma. nih.gov

The importance of various hexanoate esters in the flavor profiles of different products is highlighted in the following table:

Hexanoate Ester Food/Beverage Aroma/Flavor Contribution
Ethyl HexanoateWine, Beer, Brandy, BaijiuApple, pineapple, fruity, sweet. oenobrands.comsingingboysbrewing.commdpi.comnih.gov
Hexyl HexanoateFruit Flavors (e.g., passionfruit, guava)Adds freshness and enhances juicy notes. perfumerflavorist.com
Methyl HexanoatePineappleContributes to the characteristic aroma of pineapple. nih.gov
Isoamyl HexanoatePineapple BeerImparts a fruity flavor of banana and pineapple. cibd.org.uk

Investigation of Antioxidant Mechanisms

The potential for chemical compounds to act as antioxidants is a significant area of research due to their implications for health and food preservation.

The antioxidant activity of phenolic compounds and their ester derivatives has been the subject of numerous studies. Esterification of phenolic compounds with fatty acids can alter their antioxidant potential, often by increasing their lipophilicity. acs.orgnih.gov This enhanced lipophilicity may allow for better activity in lipid-based systems like oils and emulsions. acs.orgoup.com

Studies on various synthesized ester derivatives have shown that antioxidant activity is highly dependent on the chemical structure, including the length of the alkyl chain. researchgate.netmdpi.com For some phenolic esters, an increase in the alkyl chain length leads to a decrease in radical scavenging activity in certain assays. researchgate.net However, in other systems, such as oil-in-water emulsions, a "cut-off" effect is observed, where medium-chain esters show optimal antioxidant capacity. researchgate.net This is because the chain length affects the partitioning of the antioxidant between the oil and water phases, with an ideal length allowing the molecule to be positioned at the oil-water interface where oxidation often occurs. oup.com

| Antioxidant Study Findings for Ester Derivatives | | :--- | :--- | | Compound Type | Key Finding | | Quercetin (B1663063) Esters | Esterification can decrease ABTS radical scavenging activity compared to the parent quercetin molecule. acs.org | | Phenolic Acid Esters | An increase in the alkyl chain length of the ester can decrease antioxidant activity in some assays. researchgate.net | | Gallate Esters | A "cut-off" effect is observed where medium-chain esters (e.g., octyl gallate) show superior antioxidant effects in emulsions. oup.com | | Resveratrol (B1683913) Esters | Lipophilic esters with long-chain fatty acids may have improved antioxidant properties. nih.gov | | Vanillyl Hexanoate | Showed high antioxidant activity, comparable to the commercial antioxidant BHT, and increased the oxidative stability of oils. mdpi.com |

Role in Oxidative Stability of Lipid Systems

This compound, as a wax ester, is a type of lipid composed of a long-chain fatty acid (hexanoic acid) and a long-chain fatty alcohol (octadecanol). The stability of lipids against oxidation is a critical factor in various biological and commercial systems, including foods and cosmetics. While direct research on the specific role of this compound in oxidative stability is not extensively documented, its contribution can be inferred from the general properties of wax esters and their constituent parts.

Lipid oxidation is a complex process involving a free radical chain reaction that degrades the quality of lipids, particularly those containing unsaturated fatty acids. frontiersin.org The rate of this degradation is influenced by factors such as the degree of unsaturation, the presence of antioxidants, and the physical structure of the lipid matrix.

Furthermore, research on oleogels—structured oils used in food products—has shown that waxes, which are composed of wax esters, enhance oxidative stability. mdpi.compreprints.org The incorporation of waxes like sunflower wax into oleogels results in products that are very stable against oxidation during storage. mdpi.compreprints.org Similarly, mutton bird oil, which contains a significant fraction of wax esters alongside triacylglycerols, has been shown to be relatively stable against oxidation despite a high content of omega-3 fatty acids. nih.gov This suggests that the presence of wax esters can confer stability to a lipid mixture.

The mechanism by which wax esters like this compound contribute to stability is primarily by being less susceptible to oxidation themselves and by forming a stable, often crystalline, network within a lipid matrix that can hinder the propagation of oxidative reactions.

Metabolomic Profiling and Bioactive Compound Discovery

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Comparative metabolomics, which analyzes the differences in metabolite profiles between different samples, is a powerful tool for discovering biomarkers and understanding biological processes.

Identification of this compound in Comparative Metabolite Studies

The identification of specific compounds in complex biological samples is a central task in metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for profiling primary metabolites and other volatile or semi-volatile compounds. nih.govresearchgate.net It is well-suited for the identification of fatty acid esters like this compound.

While this compound is not a commonly reported metabolite in broad, untargeted comparative studies of plant or animal tissues, the methodology for its detection is well-established. Its identification would rely on matching its chromatographic retention time and its mass spectrum to that of an authentic chemical standard or to established spectral libraries.

The PubChem database, a public repository for chemical information, contains experimental GC-MS data for this compound, confirming its identifiability by this method. nih.gov The key identification parameters are listed in the table below.

Table 1: GC-MS Identification Parameters for this compound

Parameter Value Source
Kovats Retention Index (non-polar column) 2569 NIST Mass Spectrometry Data Center nih.gov
Top Mass-to-Charge Ratios (m/z) 117, 43, 55 NIST Mass Spectrometry Data Center nih.gov

| Molecular Formula | C₂₄H₄₈O₂ | PubChem nih.gov |

Comparative metabolomics studies frequently identify related ester compounds. For instance, studies have reported the identification of ethyl octanoate and methyl butanoate in strawberries mdpi.com and ethyl octanoate in coconuts. mdpi.com Another study on Digitalis purpurea L. identified Linalyl hexanoate. nih.gov The presence of these structurally similar compounds in metabolomic datasets indicates that if this compound were present at a sufficient concentration in a sample, it would be readily detected and identified by current analytical platforms. However, its absence in the published findings of many comparative studies suggests it may be a less common or lower abundance metabolite in the specific tissues and organisms that have been extensively profiled to date.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex chemical mixtures. For a semi-volatile and lipophilic compound like octadecyl hexanoate (B1226103), both gas and liquid chromatography offer robust platforms for separation, each with specific advantages depending on the sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds, including long-chain esters like octadecyl hexanoate. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. This provides both qualitative identification through mass spectral libraries and quantitative data based on signal intensity.

The analysis of structurally similar long-chain esters by GC-MS is well-documented. For instance, in the analysis of plant extracts, GC-MS has been successfully used to identify compounds like 9-Hexadecenoic acid, octadecyl ester cabidigitallibrary.org. The instrumental conditions for such analyses involve high temperatures to ensure the volatilization of these large molecules. A typical analysis would employ a splitless injection mode to maximize sensitivity, with a high injection temperature (e.g., 250°C) and a programmed column oven temperature that ramps up to a high final temperature (e.g., 250-300°C) to elute the high-boiling-point ester cabidigitallibrary.orgembrapa.br. The mass spectrometer then provides detailed structural information, confirming the identity of the compound.

Table 1: Example GC-MS Parameters for the Analysis of Long-Chain Esters
ParameterConditionReference
Injection Temperature250°C cabidigitallibrary.orgembrapa.br
Injection ModeSplit cabidigitallibrary.org
Column Flow1.53 mL/min cabidigitallibrary.org
Carrier GasHelium embrapa.br
Oven ProgramInitial 50°C, ramp to high temperature cabidigitallibrary.org
Ion Source Temperature200°C - 250°C cabidigitallibrary.orgembrapa.br
Mass Range35 - 800 m/z cabidigitallibrary.org

Liquid Chromatography (LC) and Hyphenated Systems for Complex Mixtures

For analyzing this compound within complex, non-volatile, or thermally sensitive matrices, liquid chromatography (LC) is the preferred method. Specifically, reversed-phase high-performance liquid chromatography (RP-HPLC) is ideal for separating nonpolar compounds. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. This compound, being highly lipophilic, would be strongly retained on such a column, allowing for excellent separation from more polar matrix components.

When coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), this technique provides high sensitivity and selectivity. caymanchem.comnih.govnih.govunimi.it LC-MS/MS is particularly powerful for quantifying low levels of fatty acids and their derivatives in complex biological samples like serum or plasma nih.govunimi.it. The analysis involves separating the compounds on a reversed-phase column and then detecting them with a mass spectrometer, which can be set to monitor for specific parent-daughter ion transitions, ensuring highly specific quantification.

Table 2: Example LC-MS Parameters for Lipophilic Compound Analysis
ParameterConditionReference
ColumnReversed-phase C8 or C18 caymanchem.comnih.gov
Mobile Phase AWater/Methanol (B129727) with additives (e.g., tributylamine, acetic acid) nih.gov
Mobile Phase BMethanol or Acetonitrile/Isopropanol nih.govunitn.it
Flow Rate200 µL/min nih.gov
Ionization ModeElectrospray Ionization (ESI) nih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to remove interfering matrix components and concentrate the target analyte, thereby improving the accuracy and sensitivity of the final analysis.

Solid-Phase Microextraction (SPME) for Volatile Compound Profiling

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique often used for extracting volatile and semi-volatile compounds prior to GC-MS analysis. In headspace SPME (HS-SPME), a fused-silica fiber coated with a sorbent material is exposed to the vapor phase above a sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction temperature, and time. For esters similar to this compound, such as ethyl hexanoate and ethyl octanoate (B1194180), fibers with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often chosen due to their broad-spectrum affinity for various analytes. embrapa.brnih.gov Optimization studies have shown that increasing extraction temperature and time can enhance the recovery of less volatile compounds. nih.govmdpi.com

Table 3: Optimized HS-SPME Parameters for Ester Analysis in Various Studies
ParameterOptimized ConditionMatrixReference
Fiber CoatingDVB/CAR/PDMSWine embrapa.br
Extraction Temperature40°C - 50°CMeat / Cheese mdpi.comunicam.it
Extraction Time20 - 60 minMeat / Cheese mdpi.comunicam.it
Incubation Time40 minMeat unicam.it

Dispersive Liquid-Liquid Microextraction (DLLME) for Lipophilic Compounds

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-phase extraction technique known for its simplicity, speed, and high enrichment factors. d-nb.info It is particularly well-suited for extracting lipophilic compounds from aqueous samples. nih.gov The procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent (e.g., chloroform) and a water-miscible disperser solvent (e.g., methanol) into the aqueous sample. nih.govmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid partitioning of the analyte from the aqueous phase into the organic extractor. Centrifugation is then used to separate the small volume of enriched organic solvent, which is collected for analysis by GC-MS or LC-MS. The method is advantageous due to its low solvent consumption and speed. nih.gov

Table 4: Key Parameters in a DLLME Procedure for Lipophilic Toxins
ParameterConditionReference
Sample Volume12 mL nih.gov
Extraction SolventChloroform nih.gov
Extraction Solvent Volume440 µL nih.gov
Disperser SolventMethanol nih.gov
Disperser Solvent Volume0.5 mL nih.gov

Solid Phase Extraction (SPE) Utilizing Octadecyl-Modified Stationary Phases

Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from complex matrices. For a nonpolar compound like this compound, reversed-phase SPE (RP-SPE) is the most appropriate mode. This method utilizes a solid sorbent with a nonpolar surface, most commonly silica (B1680970) chemically modified with octadecyl (C18) functional groups. researchgate.netwebsiteonline.cn

The process involves passing a polar liquid sample containing the analyte through the SPE cartridge. The nonpolar this compound is retained on the hydrophobic C18 sorbent through van der Waals forces, while polar impurities pass through. sigmaaldrich.com After washing the cartridge to remove any remaining interferences, the retained analyte is eluted with a small volume of a nonpolar organic solvent. This process effectively isolates and concentrates the analyte, making it suitable for subsequent chromatographic analysis. websiteonline.cn The versatility of SPE allows it to be used for various purposes, including sample purification, trace enrichment, and class fractionation. websiteonline.cn

Table 5: Physico-Chemical Characteristics of a Typical Octadecyl (C18) SPE Sorbent
CharacteristicValueReference
Adsorbent Mass200 mg/cartridge researchgate.net
Surface Area540 m²/g researchgate.net
Particle Size45 µm researchgate.net
Pore Size60 Å researchgate.net
Carbon Loading25.7% researchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of this compound, offering non-destructive and highly detailed molecular insights. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular skeleton and the connectivity of atoms, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) Spectrometry identifies the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive confirmation of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the chemically non-equivalent protons in the molecule. The protons on the terminal methyl group of the hexanoate moiety and the octadecyl chain appear as triplets at approximately 0.90 ppm. The methylene protons of both long alkyl chains produce a large, overlapping multiplet in the region of 1.25-1.65 ppm. Key diagnostic signals include a triplet at around 4.05 ppm, corresponding to the methylene protons of the octadecyl chain directly attached to the ester oxygen (-(C=O)O-CH₂-), and a triplet near 2.30 ppm, which is characteristic of the methylene protons adjacent to the carbonyl group of the hexanoate chain (-CH₂-(C=O)O-).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically around 174 ppm. The carbon of the methylene group attached to the ester oxygen appears at approximately 65 ppm. The numerous methylene carbons of the long octadecyl and hexanoate chains resonate in the range of 22-35 ppm, while the terminal methyl carbons are observed at approximately 14 ppm.

¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~4.05 Triplet 2H -O-CH₂ -(CH₂)₁₆-CH₃
~2.30 Triplet 2H -CH₂ -C(O)O-
~1.65 Multiplet 2H -O-CH₂-CH₂ -(CH₂)₁₅-CH₃
~1.60 Multiplet 2H -CH₂ -CH₂-C(O)O-
~1.25 Multiplet 36H -(CH₂)₄-CH₃ and -(CH₂)₁₄-CH₃
~0.90 Triplet 6H -CH₂-CH₃ (hexanoate and octadecyl)

¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~174.0 C =O
~65.0 -O-CH₂ -
~34.5 -CH₂ -C(O)O-
~32.0 -(CH₂ )ₙ- (multiple overlapping signals)
~29.7 -(CH₂ )ₙ- (multiple overlapping signals)
~29.4 -(CH₂ )ₙ- (multiple overlapping signals)
~29.3 -(CH₂ )ₙ- (multiple overlapping signals)
~28.7 -(CH₂ )ₙ- (multiple overlapping signals)
~26.0 -(CH₂ )ₙ- (multiple overlapping signals)
~25.0 -(CH₂ )ₙ- (multiple overlapping signals)
~22.7 -CH₂ -CH₃
~14.1 -CH₃

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₂₄H₄₈O₂), the theoretical monoisotopic mass is 368.36543 u. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

In addition to the molecular ion, HRMS can also provide information about the fragmentation pattern of the molecule. Common fragmentation pathways for long-chain esters include cleavage of the C-O bond of the ester, leading to the formation of an acylium ion from the hexanoate moiety and an alkyl radical cation from the octadecyl chain. These characteristic fragment ions can further confirm the structure of the molecule.

HRMS Data for this compound

Ion Theoretical m/z
[M+H]⁺ 369.3727
[M+Na]⁺ 391.3546
[C₆H₁₁O]⁺ (Hexanoyl acylium ion) 99.0805
[C₁₈H₃₇]⁺ (Octadecyl cation) 253.2890

Fourier-Transform Infrared (FTIR) Spectrometry for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectrometry is a rapid and sensitive method used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several strong absorption bands that are indicative of its ester functionality and long aliphatic chains.

The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Another key feature is a strong absorption band in the 1160-1260 cm⁻¹ range, which is attributed to the C-O stretching vibration of the ester linkage.

The presence of the long octadecyl and hexanoate hydrocarbon chains is confirmed by the strong, sharp absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups. Additionally, C-H bending vibrations for the methylene and methyl groups are observed in the 1375-1465 cm⁻¹ region. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) functional groups.

FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2925 Strong, Sharp C-H asymmetric stretching (CH₂)
~2855 Strong, Sharp C-H symmetric stretching (CH₂)
~1740 Strong, Sharp C=O stretching (ester)
~1465 Medium C-H bending (CH₂)
~1375 Medium C-H bending (CH₃)
~1170 Strong C-O stretching (ester)

Environmental Behavior and Transformation Pathways

Hydrolysis and Enzymatic Degradation in Environmental Contexts

Octadecyl hexanoate (B1226103), as a long-chain alkyl ester, is susceptible to degradation through both abiotic and biotic pathways, primarily hydrolysis. This process involves the cleavage of the ester bond, which can be catalyzed by water (chemical hydrolysis) or, more significantly, by enzymes produced by microorganisms (enzymatic degradation). nih.govgoogle.com

The fundamental hydrolysis reaction for octadecyl hexanoate yields its constituent alcohol and carboxylic acid: 1-octadecanol and hexanoic acid. vulcanchem.com

C₂₄H₄₈O₂ (this compound) + H₂O → C₁₈H₃₈O (1-Octadecanol) + C₆H₁₂O₂ (Hexanoic Acid)

In environmental settings, this breakdown is predominantly a biological process facilitated by a wide array of microorganisms present in soil and aquatic systems. lyellcollection.org These microbes secrete extracellular enzymes, such as lipases and esterases, which are highly efficient at catalyzing the hydrolysis of ester linkages. nih.govresearchgate.net The process begins with the adhesion of microorganisms to the substance's surface, followed by the enzymatic cleavage of the polymer into smaller, assimilable molecules. mdpi.com

Studies on analogous long-chain alkyl esters confirm that they are generally readily biodegradable. europa.eueuropa.eu While specific kinetic data for this compound is limited, information from similar fatty acid esters suggests that the initial hydrolysis is a key step. For instance, fatty acid methyl esters (FAME) have been reported to undergo relatively rapid hydrolysis in aqueous solutions. concawe.eu The rate of biodegradation can be influenced by the compound's physical properties, such as water solubility. The long alkyl chain of this compound imparts low water solubility, which can sometimes be a rate-limiting factor for biodegradation as it reduces bioavailability to microorganisms. mdpi.com

Once hydrolysis occurs, the resulting products, 1-octadecanol and hexanoic acid, are further metabolized by microorganisms. europa.eueuropa.eu

1-Octadecanol : This long-chain fatty alcohol is expected to biodegrade. The metabolic pathway typically involves oxidation to the corresponding aldehyde and then to a carboxylic acid (stearic acid), which then enters the fatty acid β-oxidation pathway. europa.eu

Hexanoic Acid : As a short-chain fatty acid, it is readily metabolized via the fatty acid and tricarboxylic acid (TCA) pathways, common metabolic routes in many organisms. europa.eueuropa.eu

Related Substance (Read-Across)Test TypeResult & DurationConclusionSource
2-Propenoic acid, C16-18-alkyl estersReady Biodegradability (CO₂ Evolution)50-60% degradationBiodegradable europa.eu
Dodecyl acrylate (B77674) (C12)Ready Biodegradability (CO₂ Evolution)80-90% degradation in 28 daysReadily biodegradable europa.eu
Icosyl acrylate (C20)Ready Biodegradability (Enhanced Test)60-70% degradation in 60 daysBiodegradable under enhanced conditions europa.eu
Hexadecyl 2-ethylhexanoateReady BiodegradabilityConsidered readily biodegradableUnlikely to persist europa.eu

Monitoring and Assessment in Environmental Compartments

Environmental monitoring involves the direct measurement of chemical concentrations in various media like water, soil, sediment, and air to assess exposure and potential risks. labrulez.comepa.gov For this compound, specific monitoring data—that is, reported concentrations in environmental samples—is not widely available in public scientific literature. Its assessment is therefore primarily based on its expected environmental fate, derived from its physicochemical properties and data from structurally similar chemicals. europa.eu

The assessment process for chemicals often compares a Predicted Environmental Concentration (PEC) with a Predicted No-Effect Concentration (PNEC). gov.bc.ca Given that this compound and related long-chain esters are considered readily biodegradable, they are expected to be rapidly removed in most environments, including wastewater treatment plants. europa.eu Consequently, the concentration of the substance released into environmental compartments like surface water or soil is anticipated to be low, suggesting a low potential for risk. europa.eu

Should monitoring be required, established analytical methods for semivolatile organic compounds would be employed. These methods typically involve sample extraction, cleanup to remove interfering substances, and analysis using advanced chromatographic techniques. nih.gov

The table below outlines the typical analytical approaches for monitoring compounds like this compound in environmental samples.

Analytical StepTechniqueDescriptionSource
Sample PreparationSolvent Extraction / Solid-Phase Microextraction (SPME)Analytes are extracted from the environmental matrix (e.g., soil, water) using an organic solvent or adsorbed onto a coated fiber (SPME), which is a greener alternative requiring less solvent. nih.govscielo.br
SeparationGas Chromatography (GC)The extracted compounds are separated based on their volatility and interaction with a capillary column. GC is well-suited for semivolatile compounds. nih.govfederalregister.gov
Detection & QuantificationMass Spectrometry (MS)Following separation by GC, MS is used to identify and quantify the specific compound by analyzing its mass-to-charge ratio, providing high specificity and sensitivity. nih.govfederalregister.gov

Data for environmental monitoring is collected and stored in large repositories to support exposure assessments and regulatory decisions. labrulez.comgov.bc.ca These databases, such as the European Commission's Information Platform for Chemical Monitoring (IPCHEM), compile data on chemical occurrences in humans and the environment. epa.gov However, the absence of data for this compound in such databases suggests it is not currently a priority for large-scale monitoring programs, likely due to its expected low persistence and toxicity profile.

Future Research Perspectives and Interdisciplinary Opportunities

Integration with Green Chemistry Principles for Sustainable Production

The industrial synthesis of esters like octadecyl hexanoate (B1226103) traditionally relies on methods that can be energy-intensive and may utilize hazardous catalysts. vulcanchem.com A forward-looking approach involves redesigning its production pathway in alignment with the principles of green chemistry to enhance sustainability. jetir.orgmlsu.ac.in The primary goal is to minimize waste, reduce energy consumption, and utilize renewable resources and safer chemicals. mlsu.ac.inwjpmr.com

The conventional synthesis involves the esterification of hexanoic acid and octadecanol. vulcanchem.com Green chemistry offers several avenues for process optimization:

Renewable Feedstocks: Research can focus on sourcing both hexanoic acid and octadecanol from renewable biomass. Hexanoic acid can be produced via fermentation of sugars and other bio-based materials, while octadecanol can be derived from the reduction of stearic acid, which is abundant in vegetable and animal fats.

Alternative Catalysis: The replacement of traditional mineral acid catalysts like sulfuric acid with solid, reusable catalysts is a key objective. vulcanchem.com Ion-exchange resins, zeolites, and lipases offer benefits such as reduced corrosion, easier separation from the product stream, and milder reaction conditions. Chemoenzymatic approaches, using enzymes like Candida antarctica lipase (B570770) B (CALB), can offer high selectivity and efficiency under gentle conditions. mdpi.com

Energy Efficiency: Exploring energy-efficient reaction technologies such as microwave-assisted synthesis or continuous flow reactors can significantly reduce production time and energy input compared to conventional batch heating. jetir.orggoogle.com Microwave irradiation can accelerate the reaction by directly heating the reactants. jetir.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. mlsu.ac.insphinxsai.com Solvent-free reactions or the use of green solvents, such as ionic liquids or biodegradable alternatives to toxic solvents like benzene, can further enhance the environmental profile of the synthesis. jetir.org

Table 1: Comparison of Conventional vs. Green Synthesis Strategies for Octadecyl Hexanoate

Feature Conventional Method Green Chemistry Approach
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid vulcanchem.com Solid Acid Catalysts (e.g., Resins), Lipases vulcanchem.commdpi.com
Solvent Often uses excess reactants or high-boiling point solvents Solvent-free conditions, or use of green solvents (e.g., ionic liquids) jetir.org
Energy Source Conventional reflux heating vulcanchem.com Microwave irradiation, Ultrasound, Flow chemistry jetir.orggoogle.com
Feedstocks Typically petroleum-derived Bio-based (e.g., from fermentation or plant oils)

| By-products | Acidic waste, separation challenges | Minimal waste, easier catalyst recycling vulcanchem.com |

Exploration of Novel Functional Materials and Advanced Applications

The long alkyl chains of this compound impart significant hydrophobicity and unique physical properties that can be harnessed in the creation of advanced functional materials. vulcanchem.com Future research should explore its role as a key building block or additive in various material science applications.

Phase-Change Materials (PCMs): Long-chain esters are known to have potential as organic PCMs for thermal energy storage. Research could investigate the melting/solidifying characteristics of this compound and its blends to develop PCMs for applications in smart textiles, building materials for thermal regulation, and electronic cooling.

Advanced Lubricants and Emollients: Its hydrophobic nature and expected thermal stability make it a candidate for high-temperature lubricants. vulcanchem.com Further studies could focus on modifying its structure to enhance its performance under extreme pressure and temperature conditions. In cosmetics, it could be explored for creating novel emulsions and sensory experiences in skin care products. atamanchemicals.com

Functional Surface Coatings: The octadecyl group can be used to create highly non-polar, water-repellent surfaces. researchgate.net Research could explore the incorporation of this compound into polymer matrices or as a self-assembling monolayer to create anti-fouling, anti-icing, or moisture-resistant coatings for a variety of substrates.

Polymer and Nanocomposite Modification: this compound can be investigated as a plasticizer or compatibilizer in polymer blends. Its incorporation into materials like poly(lactic acid) (PLA) or nanocellulose composites could improve flexibility, processability, and hydrophobicity, opening up new applications in packaging and biomedical devices. mdpi.com The interaction between the ester and polymer matrices could lead to materials with tailored mechanical and thermal properties. mdpi.comroutledge.com

Deeper Elucidation of Biotic and Abiotic Transformation Mechanisms

Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. Future research must focus on the mechanisms and rates of its degradation through both biological (biotic) and chemical (abiotic) processes. clu-in.orgresearchgate.net

Biotic Transformation: As an ester, this compound is expected to undergo enzymatic hydrolysis in the presence of microorganisms, breaking down into octadecanol and hexanoic acid. industrialchemicals.gov.au Research should aim to identify the specific microbial communities (bacteria, fungi) in soil and aquatic environments capable of this transformation. clu-in.orgegranth.ac.in Studies could investigate the metabolic pathways involved and determine the half-life of the compound under various environmental conditions (e.g., aerobic, anaerobic). clu-in.org

Abiotic Transformation: Non-biological degradation pathways also require investigation. clu-in.org Photolysis, or degradation by sunlight, could be a significant transformation route for this compound present on surfaces or in the upper layers of water bodies. mdpi.com Hydrolysis can also occur abiotically, influenced by pH and temperature. The rates and products of these abiotic processes need to be quantified to build a complete picture of the compound's environmental persistence. mdpi.com

Table 2: Potential Transformation Pathways of this compound

Transformation Type Process Expected Products Influencing Factors
Biotic Microbial Hydrolysis Octadecanol, Hexanoic Acid industrialchemicals.gov.au Microbial population, Oxygen levels, Temperature, Nutrient availability clu-in.org
Abiotic Photolysis Potential for various smaller oxidized molecules Wavelength and intensity of light, Presence of photosensitizers mdpi.com

| Abiotic | Chemical Hydrolysis | Octadecanol, Hexanoic Acid vulcanchem.com | pH (acid or base catalysis), Temperature vulcanchem.com |

Development of High-Throughput Analytical Techniques for Complex Systems

To support research into its applications and environmental fate, robust and efficient analytical methods are required for the detection and quantification of this compound and its transformation products. The development of high-throughput techniques is essential for analyzing large numbers of samples from complex matrices like environmental media, biological tissues, and formulated products. caymanchem.com

Future research in this area should focus on:

Advanced Chromatographic Methods: The development of methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is paramount. caymanchem.comresearchgate.net These techniques offer the high sensitivity and specificity needed to detect trace levels of the parent compound and its metabolites.

High-Throughput Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be adapted for the rapid extraction of this compound from soil, water, or food matrices. nih.gov The optimization of solid-phase extraction (SPE) using sorbents like octadecyl (C18) silica (B1680970) can improve sample cleanup and concentration. nih.gov

Metabolomics and Degradation Product Profiling: Untargeted analytical approaches, such as those used in metabolomics, can help in identifying the full range of biotic and abiotic transformation products. mdpi.com This provides a more complete understanding of the degradation pathways beyond just the primary hydrolysis products.

Interdisciplinary Studies Bridging Chemical Synthesis, Materials Science, and Bio-Ecology

The most significant breakthroughs in understanding and utilizing this compound will likely emerge from collaborative, interdisciplinary research. univie.ac.atnih.gov Bridging the gaps between traditionally separate fields can lead to a holistic view of the compound's lifecycle, from creation to final fate.

Synthesis and Materials Science: Chemists can design and synthesize novel derivatives of this compound with specific functionalities (e.g., by introducing reactive groups). Materials scientists can then incorporate these new molecules into advanced composites, films, and smart materials, exploring how molecular structure influences macroscopic properties. routledge.com

Materials Science and Bio-Ecology: This collaboration is crucial for designing "benign-by-design" materials. By understanding the biotic and abiotic transformation mechanisms, materials scientists can develop functional materials that degrade into harmless substances at the end of their useful life, contributing to a circular economy.

Chemical Synthesis and Bio-Ecology: Synthetic chemists can create isotopically labeled versions of this compound. These labeled compounds are invaluable tools for bio-ecologists to trace the movement, transformation, and accumulation of the substance in complex ecosystems and organisms with high accuracy. mdpi.com

By fostering these interdisciplinary connections, the scientific community can fully explore the potential of this compound, ensuring its development is both innovative and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.